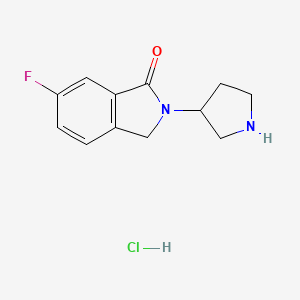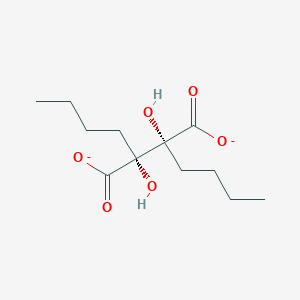
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane typically involves the bromination of 5-isopropoxyphenyl(methyl)sulfane. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfane group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products such as (3-azido-5-isopropoxyphenyl)(methyl)sulfane or (3-thiocyanato-5-isopropoxyphenyl)(methyl)sulfane.
Oxidation Reactions: Products such as (3-bromo-5-isopropoxyphenyl)(methyl)sulfoxide or (3-bromo-5-isopropoxyphenyl)(methyl)sulfone.
Reduction Reactions: Products such as 5-isopropoxyphenyl(methyl)sulfane or 3-bromo-5-isopropoxyphenylthiol.
Aplicaciones Científicas De Investigación
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane depends on its specific application
Propiedades
Fórmula molecular |
C10H13BrOS |
|---|---|
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
1-bromo-3-methylsulfanyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7H,1-3H3 |
Clave InChI |
CJURJMLJGPQJAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)


![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)






![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
